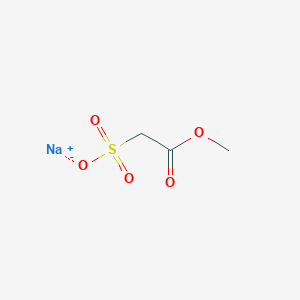

Sodium 2-Methoxy-2-oxoethanesulfonate

Vue d'ensemble

Description

Sodium 2-Methoxy-2-oxoethanesulfonate is a haloalkyl sulfonamide . It has a molecular weight of 176.13 and its IUPAC name is sodium 2-methoxy-2-oxoethanesulfonate . It is used as a fungicide and has been shown to have ovicidal activity .

Molecular Structure Analysis

The molecular formula of Sodium 2-Methoxy-2-oxoethanesulfonate is C3H5NaO5S . The InChI code is 1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 .Physical And Chemical Properties Analysis

Sodium 2-Methoxy-2-oxoethanesulfonate is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Interactions with Metal Ions

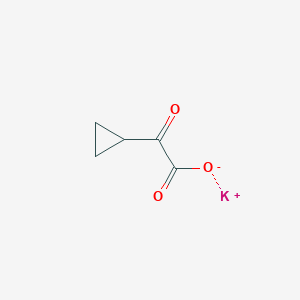

Sodium 2-Methoxy-2-oxoethanesulfonate exhibits interesting interactions with metal ions like sodium(I) and copper(II). Studies demonstrate the interplay between intra- and intermolecular hydrogen bonding and coordination, leading to the formation of new coordination polymers. Such interactions provide strategies for isomeric resolution and synthesis of novel compounds (Mahmudov et al., 2014).

Luminescent Ladder-Like Coordination Polymers

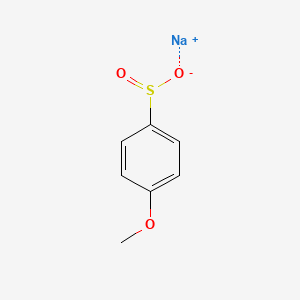

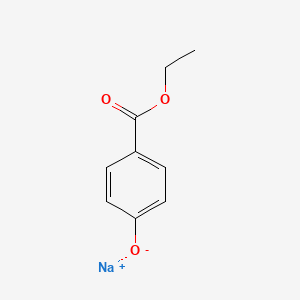

Research involving sodium 4-hydroxybenzenesulfonate dihydrate, a related compound, has led to the creation of luminescent ladder-like lanthanide coordination polymers. These compounds, formed under specific conditions, have been analyzed for their structure and luminescent properties, indicating potential applications in materials science (Yang et al., 2008).

Phase-Transfer Catalysis in Azo Coupling Reactions

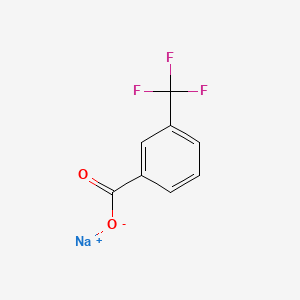

Sodium 2-methoxy-2-oxoethanesulfonate plays a role in phase-transfer catalysis of azo coupling reactions. The influence of different substituents on the catalytic activity of sodium arenesulfonates, including those with methoxyl groups, has been examined. This research enhances our understanding of the azo coupling process, which is crucial in dye manufacturing (Iwamoto et al., 1993).

Amphiphilic Copolymer Synthesis

In polymer science, sodium 2-(acrylamido)-2-methylpropanesulfonate, a compound related to sodium 2-methoxy-2-oxoethanesulfonate, is used in the synthesis of amphiphilic statistical copolymers. These copolymers demonstrate self-aggregating structures in aqueous media, a key aspect for applications in biotechnology and materials science (Hashidzume et al., 2006).

Environmental Applications

In environmental science, sodium bisulfate, closely related to sodium 2-methoxy-2-oxoethanesulfonate, has been studied for its effects on reducing emissions from dairy slurry. This research shows its potential in environmental management, particularly in agricultural settings (Sun et al., 2008).

Mécanisme D'action

Target of Action

Sodium 2-Methoxy-2-oxoethanesulfonate primarily targets the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes .

Mode of Action

Sodium 2-Methoxy-2-oxoethanesulfonate acts as a fungicidal agent . It inhibits the synthesis of ergosterol, thereby disrupting the structure and function of the fungal cell membranes .

Biochemical Pathways

By inhibiting the synthesis of ergosterol, Sodium 2-Methoxy-2-oxoethanesulfonate affects the ergosterol biosynthesis pathway . This disruption leads to downstream effects such as impaired cell membrane function and structure in fungi, ultimately leading to their death .

Result of Action

The primary result of Sodium 2-Methoxy-2-oxoethanesulfonate’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

sodium;2-methoxy-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635747 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-Methoxy-2-oxoethanesulfonate | |

CAS RN |

29508-16-5 | |

| Record name | Sodium 2-methoxy-2-oxoethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)